![molecular formula C23H33N3O2S B4282310 4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4282310.png)
4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide
Overview
Description
4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide, also known as ADP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ADP belongs to the class of adamantyl derivatives and is structurally similar to the antiviral drug amantadine.
Mechanism of Action
The exact mechanism of action of 4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide is not fully understood. However, studies have shown that 4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide acts on various targets in the body such as the dopamine transporter, NMDA receptors, and voltage-gated sodium channels. 4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide has been shown to inhibit the reuptake of dopamine, which can potentially lead to increased dopamine levels in the brain. 4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide has also been shown to modulate the activity of NMDA receptors, which are involved in various physiological processes such as learning and memory. Additionally, 4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide has been shown to block voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Biochemical and Physiological Effects:
4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects in the body. Studies have shown that 4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide can increase dopamine levels in the brain, which can potentially lead to improved cognitive function and mood. 4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide has also been shown to modulate the activity of NMDA receptors, which can potentially lead to improved learning and memory. Additionally, 4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide has been shown to have antiviral and antibacterial properties, which can potentially lead to the treatment of viral and bacterial infections.
Advantages and Limitations for Lab Experiments
4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide has several advantages and limitations for lab experiments. One advantage is that 4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide is a synthetic compound and can be easily synthesized in the lab. Additionally, 4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide has been extensively studied and its properties are well-known, which can make it a useful tool for research. However, one limitation is that 4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide has not been approved for clinical use and its toxicity and side effects are not fully understood.
Future Directions
There are several future directions for the study of 4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide. One direction is to further investigate the neuroprotective effects of 4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide and its potential use in the treatment of neurodegenerative disorders. Another direction is to investigate the anti-tumor properties of 4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide and its potential use in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide and its potential side effects.
Scientific Research Applications
4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and infectious diseases. In neurology, 4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide has been shown to have neuroprotective effects and can potentially be used in the treatment of Parkinson's disease and other neurodegenerative disorders. In oncology, 4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide has been studied for its anti-tumor properties and can potentially be used in the treatment of various types of cancers. In infectious diseases, 4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarbothioamide has been shown to have antiviral and antibacterial properties and can potentially be used in the treatment of viral and bacterial infections.
properties
IUPAC Name |
4-(1-adamantyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2S/c1-27-20-4-3-19(12-21(20)28-2)24-22(29)25-5-7-26(8-6-25)23-13-16-9-17(14-23)11-18(10-16)15-23/h3-4,12,16-18H,5-11,13-15H2,1-2H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLXVRTWUJXCDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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